2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Overview
Description
Synthesis Analysis
Synthesis involves the preparation of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" as an intermediate for the solid-phase synthesis of β-(1→6)-linked D-galactopyranans. The compound is prepared from acetylated galactopyranosyl bromide derivatives, which are condensed with acetylated galactopyranose, followed by selective deprotection and condensation steps to yield the desired trisaccharide compound (Bhattacharjee, Zissis, & Glaudemans, 1981).
Molecular Structure Analysis
The molecular structure of related compounds, such as "1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside", has been characterized by crystallographic methods. These studies reveal details about the conformation of the sugar rings and the orientations of substituent groups, which are critical for understanding the reactivity and interaction of these molecules (Srikrishnan & An, 1988).
Chemical Reactions and Properties
The reactivity of "2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" in glycosylation reactions is influenced by the solvent and temperature conditions. For instance, reactions performed at low temperatures in non-participating solvents like dichloromethane favor the formation of α-D-configured products. This specificity is crucial for synthesizing natural oligosaccharides with precise stereochemistry (Gola, Tilve, & Gallo-Rodriguez, 2011).
Physical Properties Analysis
The compound and its derivatives often crystallize in specific configurations, allowing for detailed structural analysis through X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformations, which are essential for designing glycosylation strategies (Cui, Xu, Mao, & Yu, 2012).
Chemical Properties Analysis
"2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate" exhibits properties that make it an excellent glycosyl donor for synthesizing complex carbohydrates. Its reactivity allows for the selective formation of glycosidic bonds, contributing to the synthesis of diverse oligosaccharides and glycoconjugates essential in biological systems and for therapeutic applications (Zhang, Fu, & Ning, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-MBJXGIAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454862 | |
Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate | |
CAS RN |
86520-63-0 | |
Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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